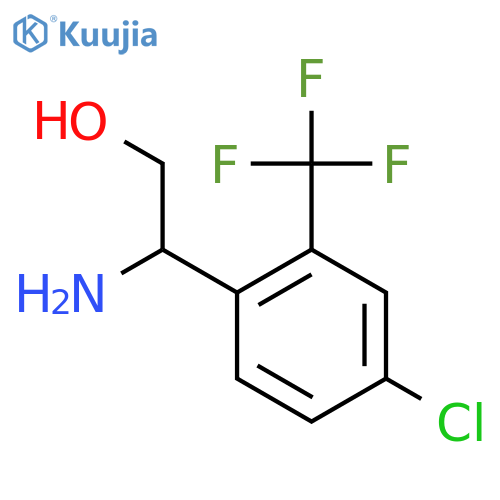Cas no 1391104-79-2 (2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol)

1391104-79-2 structure
商品名:2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol
CAS番号:1391104-79-2
MF:C9H9ClF3NO
メガワット:239.62207198143
MDL:MFCD22530418
CID:5581211
PubChem ID:14853275
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-AMINO-2-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
- 2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol
- Benzeneethanol, β-amino-4-chloro-2-(trifluoromethyl)-
- CHEMBL4563853
- 1391104-79-2
- EN300-194331
- 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol
-
- MDL: MFCD22530418
- インチ: 1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2
- InChIKey: CIEHRJIQZOVKEV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C(F)(F)F)C=1)C(CO)N
計算された属性
- せいみつぶんしりょう: 239.0324761g/mol
- どういたいしつりょう: 239.0324761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- ふってん: 311.5±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.28±0.10(Predicted)
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-194331-0.05g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.05g |
$721.0 | 2023-09-17 | ||
| Enamine | EN300-194331-0.1g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.1g |
$756.0 | 2023-09-17 | ||
| Enamine | EN300-194331-10g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 10g |
$6883.0 | 2023-09-17 | ||
| Enamine | EN300-194331-1.0g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-194331-2.5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 2.5g |
$1792.0 | 2023-09-17 | ||
| Enamine | EN300-194331-0.5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.5g |
$824.0 | 2023-09-17 | ||
| Enamine | EN300-194331-5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 5g |
$3532.0 | 2023-09-17 | ||
| Enamine | EN300-194331-1g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 1g |
$859.0 | 2023-09-17 | ||
| Enamine | EN300-194331-0.25g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.25g |
$791.0 | 2023-09-17 |
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1391104-79-2 (2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
